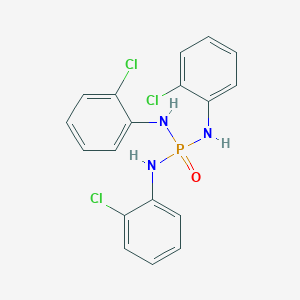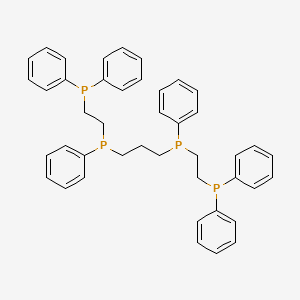
1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane is a linear tetraphosphine ligand known for its unique coordination properties. This compound is often used in the synthesis of various metal complexes due to its ability to form stable structures with metals. Its structure consists of a chain of carbon atoms with phenyl groups and phosphorus atoms attached, making it a versatile ligand in coordination chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,8,11,11-hexaphenyl-1,4,8,11-tetraphosphaundecane typically involves the reaction of diphenylphosphine with a suitable carbon chain precursor. One common method includes the reaction of diphenylphosphine with 1,4-dibromobutane, followed by further reactions to extend the carbon chain and introduce additional phosphorus atoms . The reaction conditions often involve the use of solvents like benzene or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atoms in the compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphorus atoms would yield phosphine oxides, while substitution reactions could introduce various functional groups in place of the phenyl groups .
科学研究应用
1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane has several scientific research applications, including:
Biology: Investigated for its potential use in biological systems, particularly in the study of metal-protein interactions.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism by which 1,1,4,8,11,11-hexaphenyl-1,4,8,11-tetraphosphaundecane exerts its effects primarily involves its ability to coordinate with metal ions. The phosphorus atoms in the compound act as electron donors, forming stable bonds with metal ions. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and other applications .
相似化合物的比较
Similar Compounds
1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane: Known for its linear structure and coordination properties.
This compound derivatives: Modified versions with different substituents on the phenyl groups.
Other tetraphosphine ligands: Compounds with similar phosphorus-containing structures but different carbon chain lengths or substituents.
Uniqueness
This compound is unique due to its specific arrangement of phosphorus and phenyl groups, which provides distinct coordination properties. This makes it particularly useful in the synthesis of metal complexes with specific electronic and structural characteristics .
属性
CAS 编号 |
57322-00-6 |
|---|---|
分子式 |
C43H44P4 |
分子量 |
684.7 g/mol |
IUPAC 名称 |
2-diphenylphosphanylethyl-[3-[2-diphenylphosphanylethyl(phenyl)phosphanyl]propyl]-phenylphosphane |
InChI |
InChI=1S/C43H44P4/c1-7-20-38(21-8-1)44(34-36-46(40-24-11-3-12-25-40)41-26-13-4-14-27-41)32-19-33-45(39-22-9-2-10-23-39)35-37-47(42-28-15-5-16-29-42)43-30-17-6-18-31-43/h1-18,20-31H,19,32-37H2 |
InChI 键 |
FBQMUPJLBLHPOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(CCCP(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)CCP(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B14626292.png)
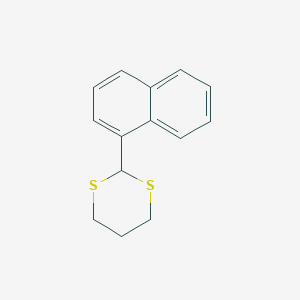
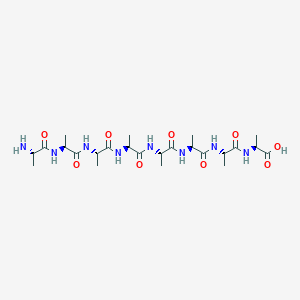
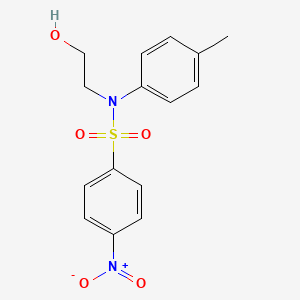
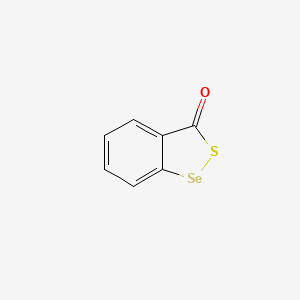
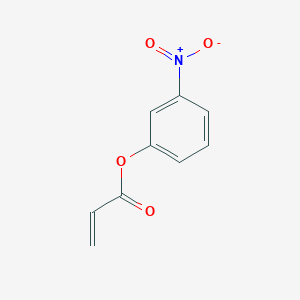
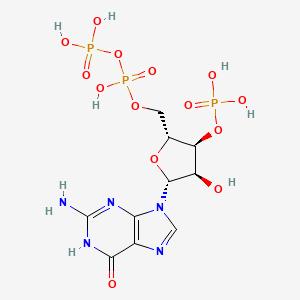
![[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea](/img/structure/B14626333.png)
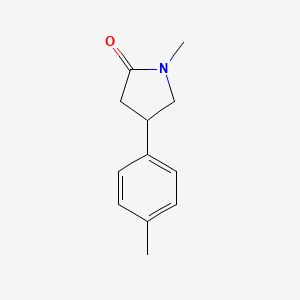
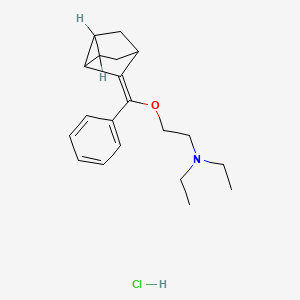
![N-[(4-chlorophenyl)carbamoyl]benzamide](/img/structure/B14626347.png)
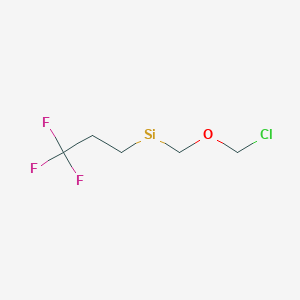
![[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene](/img/structure/B14626358.png)
